![molecular formula C19H15N3OS B2533296 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2309745-40-0](/img/structure/B2533296.png)
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It contains an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. Attached to this is a carboxamide group, which consists of a carbonyl group (C=O) and an amine group (NH2). The molecule also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be expected to be quite high, given the presence of several reactive functional groups. The thiophene and pyridine rings, for example, are aromatic and thus may undergo electrophilic aromatic substitution reactions. The carboxamide group could be involved in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the carboxamide group could enhance the compound’s solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
Anti-Inflammatory and Analgesic Effects
Certain indole derivatives have anti-inflammatory and analgesic properties. Notably:
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities .
Fungicidal Activity
While not directly related to the compound itself, the thiophene nucleus (which is part of this indole derivative) has fungicidal potential. Some compounds containing thiophene have shown efficacy against various fungal pathogens .
Antibacterial Properties
Although specific data on this compound are scarce, other thiophene-containing derivatives have demonstrated antibacterial activity. For instance:
Serotonin Antagonism
Again, not directly attributed to this compound, but related to the indole scaffold, some derivatives exhibit serotonin antagonism. These compounds may have implications in treating conditions like Alzheimer’s disease .
Other Potential Applications
Given the diverse biological activities associated with indole derivatives, further exploration is warranted. Researchers continue to investigate their potential in areas such as antitubercular, antidiabetic, and antimalarial therapies .
Future Directions
Given the complexity of this molecule and the range of functional groups it contains, it could be of interest for further study in various fields of chemistry and biology. Its synthesis and characterization, as well as studies into its reactivity, biological activity, and potential applications, could all be fruitful areas of research .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the effects could be diverse depending on the specific targets and pathways involved.
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(17-10-13-4-1-2-6-16(13)22-17)21-11-14-5-3-8-20-18(14)15-7-9-24-12-15/h1-10,12,22H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKOZHYVDZWDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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